

A Technical Guide to Phalloidin-TRITC for F-actin Visualization

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Compound of Interest

Compound Name: Phalloidin-TRITC

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This in-depth guide explores the use of **Phalloidin-TRITC** as a powerful tool for the specific visualization of filamentous actin (F-actin) in a variety of research applications. **Phalloidin-TRITC** is a fluorescent probe widely employed in cell biology, cancer research, neuroscience, and developmental biology to study the intricate dynamics of the actin cytoskeleton.^[1]

Core Principles of Phalloidin-TRITC Staining

Phalloidin is a bicyclic peptide toxin isolated from the *Amanita phalloides* mushroom, commonly known as the death cap.^{[1][2]} It exhibits a high binding affinity and selectivity for F-actin, the polymeric form of actin, over its monomeric counterpart, G-actin.^{[1][3][4]} This specific interaction stabilizes the actin filaments by preventing their depolymerization.^{[3][4][5]}

TRITC (Tetramethylrhodamine B isothiocyanate) is a bright, red-orange fluorescent dye that is chemically conjugated to phalloidin. This conjugation allows for the direct and high-contrast visualization of F-actin structures within fixed and permeabilized cells using fluorescence microscopy. **Phalloidin-TRITC** is a valuable tool for investigating cytoskeletal organization, cell shape, motility, and intracellular trafficking.^[1]

Quantitative Data

For researchers to effectively utilize **Phalloidin-TRITC**, a clear understanding of its quantitative properties is essential. The following tables summarize the key technical specifications of this

fluorescent probe.

Table 1: Spectroscopic Properties

Property	Wavelength (nm)
Excitation Maximum (λ_{ex})	540
Emission Maximum (λ_{em})	565 - 573[5]

Table 2: Physicochemical and Binding Properties

Property	Value
Molecular Weight	1231.4 g/mol
Binding Affinity (Kd)	$1-4 \times 10^{-7}$ M[6]
Binding Stoichiometry	~1 phalloidin molecule per actin subunit[6]
Molar Extinction Coefficient	$80,000 \text{ cm}^{-1}\text{M}^{-1}$ at 545 nm[5]

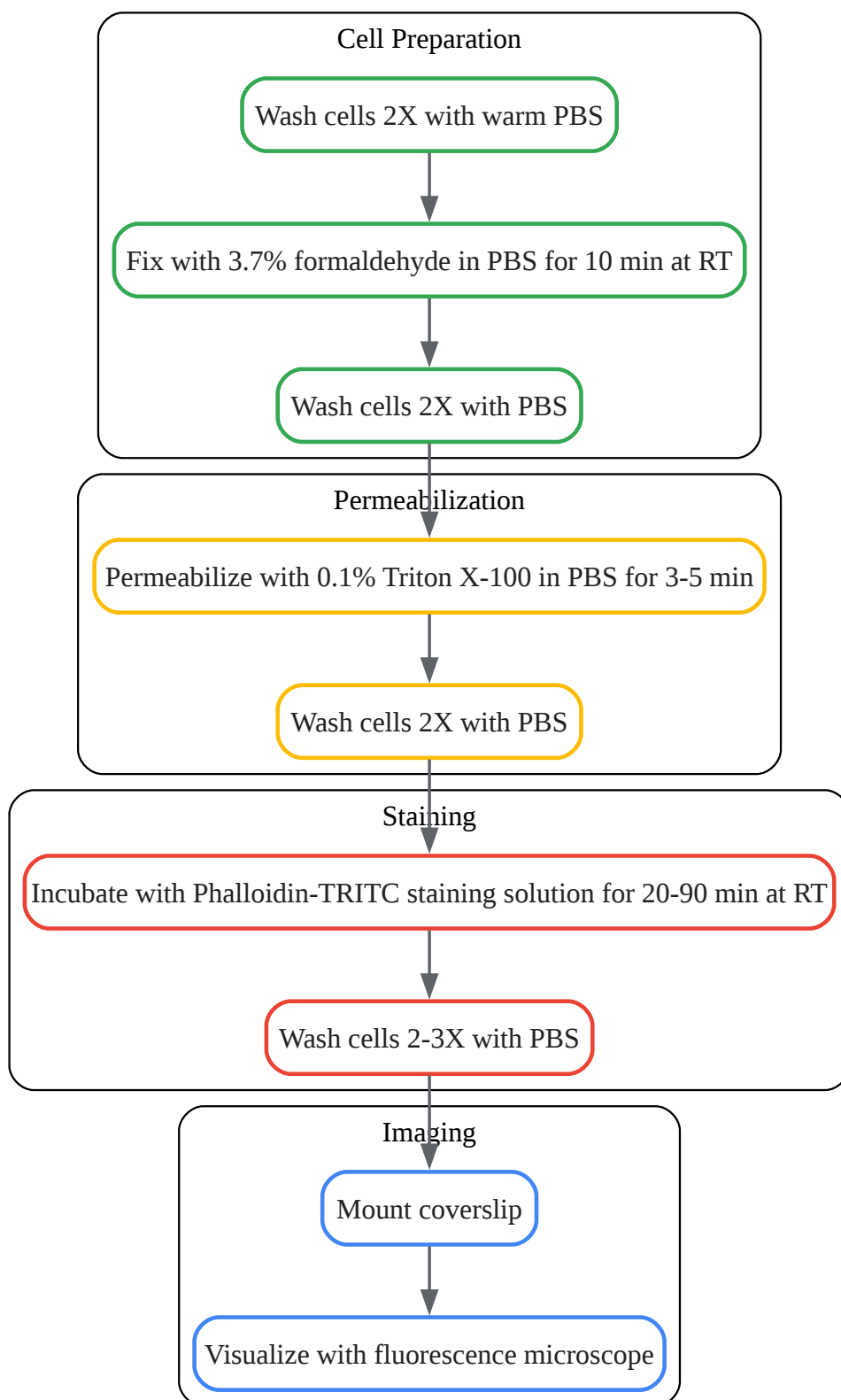
Experimental Protocols

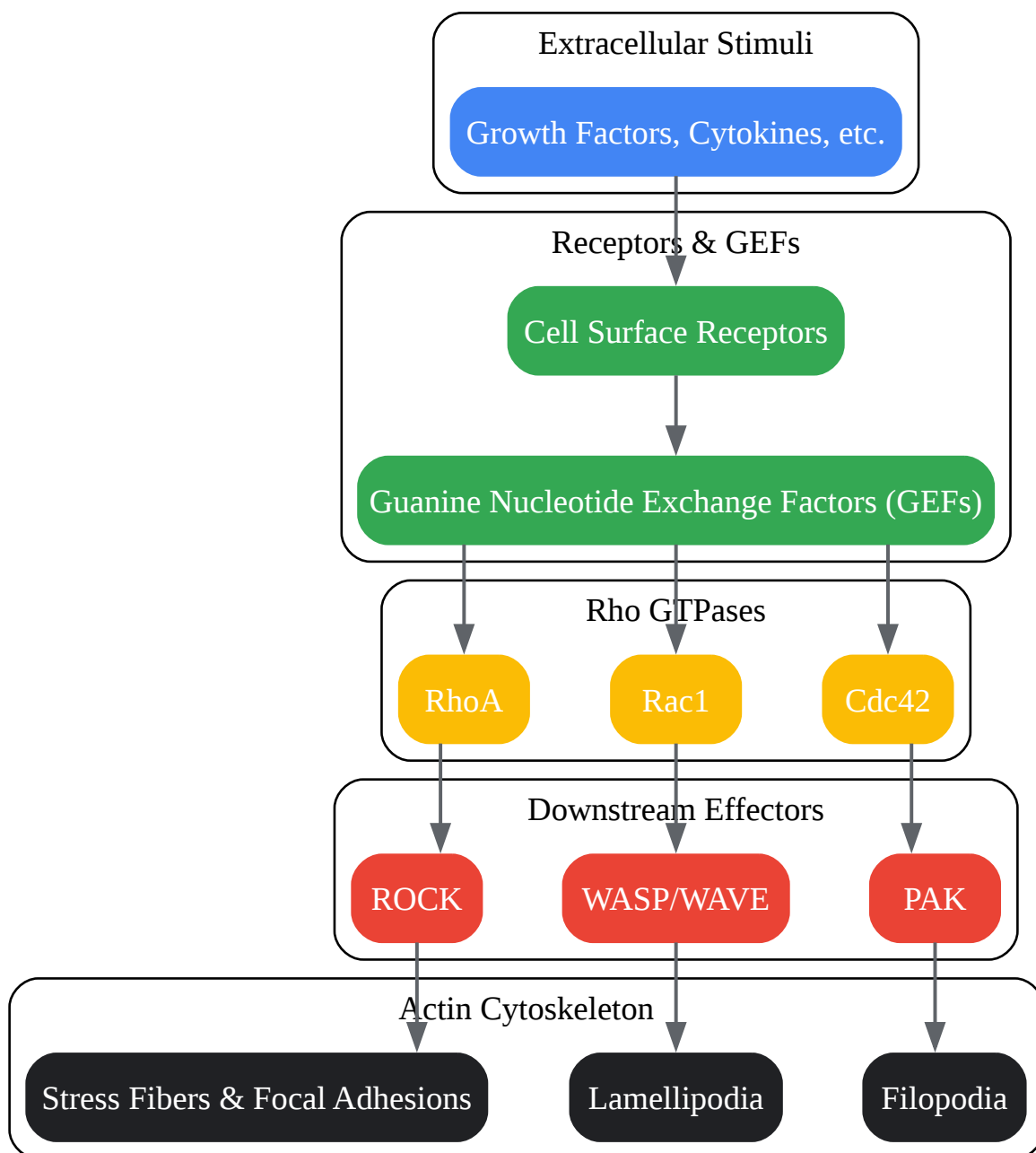
The following is a detailed, generalized protocol for staining F-actin in cultured cells using **Phalloidin-TRITC**. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

- **Phalloidin-TRITC Stock Solution:** Dissolve the vial contents in 1.5 mL of methanol or DMSO to create a stock solution of approximately 7.3 μM . [2] This stock solution can be stored at $\leq -20^\circ\text{C}$ for up to one year, protected from light and desiccated. [2]
- **Staining Solution:** Dilute the **Phalloidin-TRITC** stock solution in a buffer such as phosphate-buffered saline (PBS) to the desired final concentration (typically in the nanomolar range, e.g., 150 nM). For reducing non-specific background staining, 1% bovine serum albumin (BSA) can be added to the staining solution. [2]

Staining Procedure for Adherent Cells





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